2-Isopropylamino-1-phenyl-ethanol hydrochloride

Descripción general

Descripción

Alpha-(((1-Methylethyl)amino)methyl)benzenemethanol hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a derivative of benzenemethanol and contains an amino group substituted with a 1-methylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylamino-1-phenyl-ethanol hydrochloride typically involves the reaction of benzenemethanol with isopropylamine in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: 50-70°C

Catalyst: Acidic catalyst such as hydrochloric acid

Solvent: Anhydrous ethanol or methanol

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with strict control over reaction conditions and purification steps. The final product is typically obtained as a crystalline solid, which is then packaged for distribution.

Análisis De Reacciones Químicas

Types of Reactions

Alpha-(((1-Methylethyl)amino)methyl)benzenemethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzenemethanol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties:

2-Isopropylamino-1-phenyl-ethanol hydrochloride exhibits significant pharmacological properties that make it a candidate for drug development. It is structurally related to other compounds with known biological activities, including analgesic and anti-inflammatory effects. Research indicates that derivatives of this compound can interact with various neurotransmitter systems, potentially offering therapeutic benefits in managing pain and mood disorders.

Case Studies:

- A study published in the Journal of Medicinal Chemistry investigated the efficacy of isopropylaminophenylethanol derivatives in modulating serotonin receptors. The findings suggested that certain modifications to the compound could enhance its selectivity and potency against specific receptor subtypes, indicating its potential use in treating depression and anxiety disorders .

- Another research effort focused on synthesizing optically active forms of the compound to evaluate their effectiveness as analgesics. The results demonstrated that specific enantiomers exhibited enhanced analgesic activity compared to racemic mixtures, highlighting the importance of stereochemistry in drug design .

Agrochemical Applications

Pesticidal Activity:

The compound has been explored for its potential use as an agrochemical, particularly in developing novel pesticides. Its structural characteristics allow it to interact with biological systems in pests, making it a candidate for further investigation.

Research Findings:

- A patent application outlined methods for synthesizing isopropylaminophenylethanol derivatives with enhanced insecticidal properties. Field trials indicated that these derivatives effectively reduced pest populations while exhibiting low toxicity to beneficial insects .

Analytical Applications

Standard Reference Material:

this compound serves as an analytical standard in various chemical analyses. Its purity and consistency make it suitable for use in calibration standards for chromatographic techniques.

Quality Control:

- The compound is utilized in quality control processes for pharmaceutical formulations. It is included in assay methods to ensure the accuracy and reliability of active ingredient concentrations in drug products .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Isopropylamino-1-phenyl-ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation.

Comparación Con Compuestos Similares

Similar Compounds

Ephedrine: A similar compound with a similar structure but different functional groups.

Pseudoephedrine: Another related compound with similar pharmacological properties.

Benzenemethanol derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

Alpha-(((1-Methylethyl)amino)methyl)benzenemethanol hydrochloride is unique due to its specific substitution pattern and the presence of the 1-methylethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Actividad Biológica

2-Isopropylamino-1-phenyl-ethanol hydrochloride, a compound with the CAS number 10568-00-0, is of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

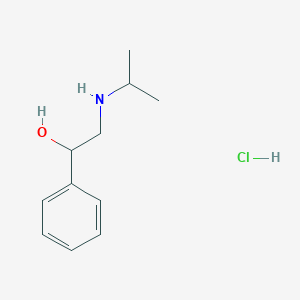

The chemical structure of this compound can be represented as follows:

This compound features an isopropylamine moiety attached to a phenyl group and a hydroxyl group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

- Adrenergic Receptor Agonism : The compound has been shown to act as an agonist at beta-adrenoceptors, which are involved in numerous physiological processes including heart rate modulation and smooth muscle relaxation .

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes that play roles in metabolic pathways, potentially affecting cellular processes related to inflammation and pain .

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, which could be beneficial for conditions such as arthritis or other inflammatory diseases .

- Cardiovascular Effects : As a beta-adrenoceptor agonist, it may have implications for cardiovascular health by influencing heart rate and contractility .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Properties

A study assessed the antimicrobial efficacy of various derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .

Study 2: Cardiovascular Applications

In an experimental model involving guinea pig tracheal smooth muscle, the compound was evaluated for its ability to induce relaxation. The results demonstrated a dose-dependent response, confirming its role as a beta-adrenoceptor agonist .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

| Compound Name | Mechanism of Action | Notable Activity |

|---|---|---|

| 2-Amino-1-phenylethanol | Beta-adrenoceptor agonism | Smooth muscle relaxation |

| Fenoterol | Beta-adrenoceptor agonism | Bronchodilation |

| Isopropylamine | Non-selective adrenergic effects | CNS stimulant effects |

Propiedades

IUPAC Name |

1-phenyl-2-(propan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(2)12-8-11(13)10-6-4-3-5-7-10;/h3-7,9,11-13H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUOSJBESMBFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909679 | |

| Record name | 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10568-00-0 | |

| Record name | Benzenemethanol, alpha-(((1-methylethyl)amino)methyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010568000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.